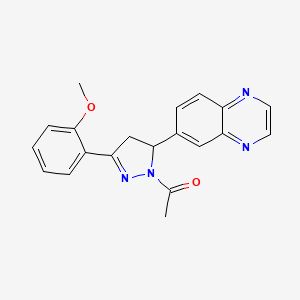

1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MQPAE and has a molecular formula of C23H20N4O2.

Scientific Research Applications

Studies on Substituted Benzoquinazolines and Pyrazoles as Anti-tubercular Agents

Various substituted benzoquinazolines and pyrazoles have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Notably, compounds 6a, 6c, 8a, 19a, and 19e demonstrated significant anti-tubercular activity at specific minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents in the treatment of tuberculosis. The study also assessed the cytotoxicity of these compounds using THP-1 cells, with the most active compound, 19a, showing safety as its MIC value was much lower than the cytotoxic value, suggesting a favorable therapeutic index (Maurya et al., 2013).

Quinoxalin-6-yl Derivatives as Corrosion Inhibitors

Quinoxalin-6-yl derivatives have been investigated for their role as corrosion inhibitors for mild steel in hydrochloric acid. The study found that these derivatives, including PQDPB, PQDPP, and PPQDPE, exhibit varying degrees of corrosion inhibition efficiency, with PQDPP identified as the most effective among the tested compounds. The adsorption of these inhibitor molecules on the mild steel surface was spontaneous and adhered to the Frumkin adsorption isotherm. Scanning electron microscopy (SEM) confirmed the formation of protective films on the steel surface, highlighting the potential of quinoxalin-6-yl derivatives in corrosion protection applications (Olasunkanmi et al., 2015).

Synthesis of New Quinoxaline Derivatives as Antimicrobial Agents

A series of new quinoxaline derivatives containing pyrazoline residues have been synthesized and evaluated for their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, revealing substantial antimicrobial activity. Notably, compounds 5 and 12 exhibited excellent antibacterial and antifungal activity, surpassing the standard drugs in some cases. This highlights the potential of quinoxaline derivatives as effective antimicrobial agents, offering new avenues for the development of antimicrobial therapeutics (Kumar et al., 2014).

properties

IUPAC Name |

1-[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13(25)24-19(14-7-8-16-18(11-14)22-10-9-21-16)12-17(23-24)15-5-3-4-6-20(15)26-2/h3-11,19H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPVBJRZODBPEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2OC)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2393519.png)

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(3-phenylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2393522.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2393525.png)

![2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2393526.png)

![8-[(3,4-Dimethoxyphenyl)acetyl]-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393528.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2393530.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2393534.png)

![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2393536.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2393538.png)

![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2393539.png)